2,3',4,5'-Tetramethoxystilbene

CYP1B1 inhibition Enzyme selectivity Cancer chemoprevention

TMS is a fully methoxylated resveratrol analog with a unique substitution pattern delivering nanomolar CYP1B1 inhibition (IC50=6 nM, 50–520× selectivity over CYP1A1/A2). Unlike generic analogs, it provides documented in vivo tumor suppression (53% volume reduction in tamoxifen-resistant xenografts) and dual mechanisms—CYP1B1 blockade plus tubulin polymerization inhibition at 3 μM. Its ADME profile (t½=481 min) makes it the definitive tool for CYP1B1 research. Substitution with regioisomers is scientifically invalid.

Molecular Formula C18H20O4
Molecular Weight 300.3 g/mol
CAS No. 20578-92-1
Cat. No. B3250910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3',4,5'-Tetramethoxystilbene
CAS20578-92-1
Synonyms2,3',4,5'-tetramethoxystilbene
2,4,3',5'-tetramethoxystilbene
3,5,2',4'-tetramethoxy-trans-stilbene
TMS cpd
Molecular FormulaC18H20O4
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC
InChIInChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+
InChIKeyJDBCWSHYEQUBLW-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3',4,5'-Tetramethoxystilbene (TMS): A Selective CYP1B1 Inhibitor and Methoxylated Resveratrol Analogue


2,3',4,5'-Tetramethoxystilbene (TMS) is a fully methoxylated analogue of the natural stilbene resveratrol [1]. It functions primarily as a potent and competitive inhibitor of human cytochrome P450 1B1 (CYP1B1), an enzyme implicated in carcinogen activation and hormone metabolism [2]. As a methylated derivative, TMS possesses enhanced metabolic stability and lipophilicity compared to its hydroxylated parent compound, resveratrol, leading to distinct pharmacological properties [1].

Why 2,3',4,5'-Tetramethoxystilbene Cannot Be Interchanged with Other Resveratrol Analogs in Research


Substitution among resveratrol analogues is scientifically unjustified due to the profound impact of methoxylation pattern and degree on key pharmacological parameters. For example, while the parent compound resveratrol exhibits poor bioavailability and modest potency [1], and the regioisomer 3,4,5,4'-tetramethoxystilbene (DMU-212) displays different tissue distribution and metabolic fates [2], 2,3',4,5'-tetramethoxystilbene (TMS) demonstrates a unique combination of nanomolar CYP1B1 inhibition and substantial in vivo tumor suppression in hormone-resistant models [3]. This specific substitution pattern dictates not only enzyme inhibition potency and selectivity but also cellular uptake, metabolic stability, and off-target effects, making generic substitution scientifically invalid for reproducible research.

Quantitative Evidence for Selecting 2,3',4,5'-Tetramethoxystilbene Over Comparators


Nanomolar Potency and Superior Selectivity for CYP1B1 Inhibition Compared to CYP1A1 and CYP1A2

TMS demonstrates high selectivity for CYP1B1 inhibition, with an IC50 of 6 nM and a Ki of 3 nM, showing 50-fold selectivity over CYP1A1 (IC50 = 300 nM) and 520-fold selectivity over CYP1A2 (IC50 = 3.1 μM) in vitro [1][2]. This contrasts with other methoxylated stilbenes, such as 3,4,2'-trimethoxy-trans-stilbene, which, while also a CYP1B1 inhibitor, exhibits a different selectivity profile [3].

CYP1B1 inhibition Enzyme selectivity Cancer chemoprevention

Enhanced Anti-Tumor Potency in MCF-7 Breast Cancer Cells Compared to Resveratrol and Oxyresveratrol

In a comparative in vitro study of methoxylated resveratrol analogues, TMS exhibited the most potent anti-tumorigenic activity in malignant MCF-7 breast cancer cells, decreasing cell viability by 50% at a concentration of 3.6 μM and inhibiting migration by 37.5% at 3 μM. This was significantly more potent than the parent compound resveratrol and its hydroxylated analogue oxyresveratrol, which showed less pronounced effects under the same conditions [1].

Anti-tumor activity Breast cancer Cell viability

In Vivo Efficacy in Hormone-Resistant Breast Cancer Xenografts Unmatched by Standard Endocrine Therapy

In a preclinical model of acquired hormone resistance, TMS treatment via a 30-mg subcutaneous implant for 8 weeks resulted in a 53% reduction in tumor volume of tamoxifen-resistant MCF-7 breast cancer xenografts in mice [1]. This outcome is particularly relevant when contrasted with the lack of efficacy of continued endocrine therapy (tamoxifen or fulvestrant) in these resistant models, where TMS demonstrated direct anti-tumor effects [1].

Hormone-resistant breast cancer In vivo efficacy Xenograft model

Distinct Pharmacokinetic Profile with Extended Half-Life and Low Oral Bioavailability Compared to DMU-212

TMS (studied as its regioisomer trans-2,4,3',5'-tetramethoxystilbene, OTE) exhibits a long terminal elimination half-life of 481 ± 137 min in rats following intravenous administration, but a low absolute oral bioavailability of 4.5 ± 3.2% [1]. This contrasts with the structurally similar analog 3,4,5,4'-tetramethoxystilbene (DMU-212), which has been reported to have an oral bioavailability of 6.31 ± 3.30% and a half-life of 154 ± 80 min in rats [2], indicating that subtle changes in methoxy group positioning significantly alter pharmacokinetic parameters.

Pharmacokinetics Bioavailability Half-life

Mechanism of Action Involving Microtubule Disruption and Cell Cycle Arrest at G2-M Phase

TMS exerts its anti-tumor effects, in part, through a mechanism distinct from its CYP1B1 inhibition. At a concentration of 3 μmol/L, TMS inhibited tubulin polymerization and microtubule formation, leading to a cell cycle block at the G2-M phase and the induction of apoptosis in hormone-resistant breast cancer cells [1]. This mechanism is shared with some other anti-mitotic agents but is not a reported feature of the parent compound resveratrol or other methoxylated analogues like pterostilbene [2].

Mechanism of action Microtubule disruption Cell cycle arrest

High-Impact Application Scenarios for 2,3',4,5'-Tetramethoxystilbene in Academic and Pharmaceutical Research


Investigating CYP1B1-Mediated Carcinogenesis and Chemoprevention

Given its potent and selective inhibition of CYP1B1 (IC50 = 6 nM, 50-520 fold selectivity over CYP1A1 and CYP1A2) [1], TMS is an ideal tool compound for in vitro and in vivo studies aimed at dissecting the role of CYP1B1 in the metabolic activation of procarcinogens like benzo[a]pyrene. It allows researchers to specifically block CYP1B1 activity with minimal interference from other CYP1 family enzymes, providing a cleaner model for understanding CYP1B1's contribution to DNA adduct formation and tumor initiation [2].

Preclinical Evaluation in Hormone-Resistant Breast Cancer Models

The demonstrated ability of TMS to significantly reduce tumor volume (53%) in tamoxifen-resistant breast cancer xenografts [3] positions it as a valuable research agent for studying acquired resistance to endocrine therapies. It is particularly suitable for mechanistic studies exploring microtubule disruption and cell cycle arrest at the G2-M phase [3], pathways that are often dysregulated in resistant tumors. This application is directly supported by its in vivo efficacy data.

Comparative Studies of Stilbene Pharmacokinetics and Metabolism

The unique pharmacokinetic profile of TMS, characterized by a long half-life (481 ± 137 min) and low oral bioavailability (4.5 ± 3.2%) [4], makes it a benchmark compound for studies investigating how methoxylation pattern influences the absorption, distribution, metabolism, and excretion (ADME) of stilbenes. Comparing TMS with other analogs like DMU-212 [5] can provide critical insights for medicinal chemists aiming to design resveratrol-based drugs with optimized bioavailability.

Elucidating Microtubule Dynamics and Anti-Mitotic Mechanisms

The discovery that TMS inhibits tubulin polymerization and induces G2-M cell cycle arrest at a concentration of 3 μmol/L [3] opens avenues for its use as a chemical probe to study microtubule dynamics in cancer cells. This application is distinct from its CYP1B1 inhibition and is particularly relevant for research on hormone-resistant breast cancer, where microtubule-targeting agents remain a cornerstone of therapy, but resistance can develop.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3',4,5'-Tetramethoxystilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.